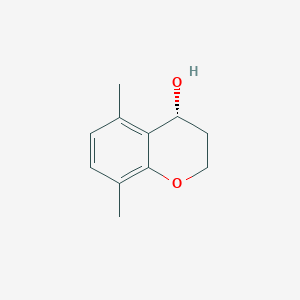

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Properties

IUPAC Name |

(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWJGTPQLSTCLV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CCOC2=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3,4-Dihydro-2H-1-benzopyran-4-ol Core

The assembly of the 3,4-dihydro-2H-1-benzopyran-4-ol core can be achieved through several synthetic routes, primarily involving the reduction of ketone precursors or various cyclization strategies.

Synthesis via Reduction of Chromen-4-one Precursors

A common and direct method for the synthesis of 3,4-dihydro-2H-1-benzopyran-4-ols is the reduction of the corresponding 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) precursor. The carbonyl group at the 4-position is reduced to a secondary alcohol. This transformation can be accomplished using a variety of reducing agents.

For the synthesis of 5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, the corresponding precursor, 5,8-dimethylchroman-4-one, would be required. The reduction of this ketone yields the desired alcohol. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is crucial for obtaining specific enantiomers like the (4R) version.

Table 1: Common Reducing Agents for Chromanone Reduction

| Reducing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temp. | Generally produces a racemic mixture unless a chiral auxiliary or catalyst is used. |

| Lithium aluminium hydride (LiAlH₄) | Dry ether or THF, 0 °C to room temp. | A powerful, non-selective reducing agent that also produces a racemic product. imperial.ac.uk |

Cyclization Reactions in Dihydrobenzopyran Synthesis

Intramolecular cyclization reactions are fundamental to building the dihydrobenzopyran ring system. These methods often involve forming the crucial ether linkage that defines the heterocyclic ring.

One notable approach is the tandem demethylation-cyclization of methoxy-substituted aromatic compounds. For instance, a precursor with an isoprenyl group attached to a dimethoxybenzene derivative can undergo cyclization under acidic conditions, though this can sometimes require harsh reagents. mdpi.com A milder method utilizes a combination of aluminum chloride (AlCl₃) and ethanethiol (B150549) (EtSH) to effect a tandem demethylation and subsequent cyclization to form the pyran ring. mdpi.com

Another powerful strategy is the electrophilic cyclization of appropriately substituted precursors, such as propargylic aryl ethers. nih.gov Treatment of these ethers with electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can trigger an intramolecular reaction to form the 2H-benzopyran ring system under mild conditions. nih.gov This method is tolerant of various functional groups on the aromatic ring. nih.gov

Palladium-catalyzed cyclizations of allylic aryl ethers have also been employed to synthesize substituted 2H-benzopyrans. nih.gov These transition-metal-catalyzed methods offer a versatile route to the core structure. organic-chemistry.org

Stereoselective Synthetic Approaches to (4R)-Configured Dihydrobenzopyran-4-ols

Achieving the specific (4R) configuration at the chiral center is a key challenge that requires asymmetric synthesis techniques.

Asymmetric Reduction: The most direct approach involves the enantioselective reduction of the prochiral 5,8-dimethylchroman-4-one. This is commonly achieved using chiral reducing agents or catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst, is a well-established method for producing secondary alcohols with high enantiomeric excess. By selecting the appropriate enantiomer of the catalyst, one can selectively synthesize either the (R)- or (S)-alcohol.

Stereoselective Cyclization: An alternative strategy involves a stereoselective cyclization reaction where the chiral center is established during the ring-forming step. For example, an intramolecular Prins cyclization of an enol ether can be used to form dihydropyrans stereo- and regioselectively. researchgate.net Furthermore, asymmetric hetero-Diels-Alder reactions, often catalyzed by chiral copper(II)-bis(oxazoline) complexes, can construct the dihydropyran ring with high diastereo- and enantioselectivity. organic-chemistry.org While these methods might require more complex starting materials, they offer excellent control over the stereochemistry of the final product. A reaction starting from a β-lactam containing a chromium tricarbonyl group has been shown to stereoselectively yield a dihydrobenzopyran structure. sciforum.net

Functional Group Interconversions at the 4-Position of the Dihydrobenzopyran Ring

The hydroxyl group at the 4-position of the dihydrobenzopyran ring is a versatile functional handle for further molecular modifications. vanderbilt.educompoundchem.com A wide range of functional group interconversions can be performed at this position.

Table 2: Representative Functional Group Interconversions

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Conversion to Halides | SOCl₂, PBr₃, or Ph₃P/CCl₄ | 4-Chloro- or 4-bromo-dihydrobenzopyran vanderbilt.eduub.edu |

| Etherification (Williamson) | NaH, then an alkyl halide (e.g., BnCl) | 4-Alkoxy-dihydrobenzopyran ub.edu |

| Esterification | Acyl chloride or carboxylic anhydride, pyridine | 4-Acyloxy-dihydrobenzopyran |

| Conversion to Azides | Ph₃P, DEAD, NaN₃ (Mitsunobu conditions) | 4-Azido-dihydrobenzopyran vanderbilt.edu |

| Oxidation | PCC, Swern, or Dess-Martin oxidation | Dihydrobenzopyran-4-one (chromanone) |

These transformations are crucial for preparing derivatives with altered chemical and biological properties. For example, converting the alcohol to a good leaving group like a halide or a sulfonate ester opens up possibilities for nucleophilic substitution reactions. vanderbilt.edu

Derivatization Strategies for Structural Diversification and Library Synthesis

The 5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol core serves as a scaffold for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov Derivatization can be targeted at several positions.

At the 4-Position: As detailed above, the 4-hydroxyl group is a prime site for modification. Ester and ether libraries can be readily synthesized to probe the effects of steric bulk and electronic properties at this position.

At the Aromatic Ring: The dimethylated benzene (B151609) ring can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce new substituents, although the directing effects of the existing methyl and ether groups must be considered.

Modifications of the Heterocyclic Ring: While more complex, modifications to the pyran ring itself, such as the introduction of substituents at the 2- or 3-positions, can be envisioned through more elaborate multi-step syntheses starting from acyclic precursors.

Such diversification is key in drug discovery, as seen in the development of benzopyran derivatives as activators for peroxisome proliferator-activated receptors (PPARs), where modifications to the core, a side chain, and a polar headgroup were explored to optimize activity. nih.gov

Green Chemistry Protocols in Benzopyran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzopyran derivatives to reduce environmental impact. rsisinternational.orgrsisinternational.org

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids. organic-chemistry.orgrsisinternational.org One-pot syntheses of pyranobenzopyrans have been successfully developed using water as the solvent. rsisinternational.orgrsisinternational.org

Catalysis: Employing efficient and recyclable catalysts. Ammonium acetate (B1210297) has been used as an inexpensive and effective base catalyst for one-pot benzopyran synthesis. rsisinternational.orgrsisinternational.org Heterogeneous catalysts, such as magnetic iron oxide-silica nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H), have been developed for the synthesis of dihydropyrano[c]chromenes. jwent.net These catalysts offer the significant advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. jwent.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react in a single step to form the final product. rsc.orgrsisinternational.org These reactions are highly atom-economical, reduce waste by eliminating the need to isolate intermediates, and often lead to shorter reaction times and increased yields compared to linear syntheses. rsisinternational.orgrsisinternational.org Isocyanide-based multicomponent reactions (I-MCRs) represent a simple and environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives. rsc.org

Alternative Energy Sources: Using methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net

These green protocols not only offer economic and synthetic advantages but also align with the growing need for sustainable chemical manufacturing. rsisinternational.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals would include two distinct aromatic protons, singlets for the two methyl groups on the aromatic ring, and a series of signals for the protons on the dihydropyran ring. The coupling patterns and chemical shifts of the protons at positions 2, 3, and 4 would be crucial for determining the relative stereochemistry of the hydroxyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would differentiate between the sp²-hybridized aromatic and sp³-hybridized aliphatic carbons.

Despite the theoretical importance of this data, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not readily found in publicly accessible scientific databases and literature.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, which is 192.1150 g/mol for the molecular formula C₁₂H₁₆O₂.

The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways for this compound would likely involve the loss of a water molecule (H₂O) from the alcohol, the loss of a methyl group (CH₃), and cleavage of the dihydropyran ring. Analysis of these fragments helps to piece together the molecular structure. A detailed experimental mass spectrum and a corresponding fragmentation data table for this specific compound are not available in the surveyed literature.

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other key peaks would include C-H stretches for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching vibrations (around 1050-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Specific experimental IR and Raman spectra with peak assignments for this compound are not documented in readily accessible sources.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques are vital for the analysis of chiral molecules.

Optical Rotation: As a single enantiomer, a solution of this compound would rotate the plane of polarized light. The specific rotation value, [α]ᴅ, is a characteristic physical property of the compound. Its sign (+ or -) and magnitude would be unique to this enantiomer under specific conditions of concentration, solvent, and temperature.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the atoms and can be used to determine the absolute configuration of a chiral center, often through comparison with computational predictions.

Experimental data for the optical rotation and circular dichroism of this compound are not currently available in the scientific literature.

Computational Predictions of Spectroscopic Parameters (e.g., Predicted Collision Cross Section values)

In the absence of experimental data, computational methods can be employed to predict various spectroscopic and physical properties.

NMR Chemical Shift Prediction: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data of related compounds to aid in structural assignment.

Collision Cross Section (CCS) Prediction: For analysis by ion mobility-mass spectrometry, the collision cross-section (CCS) value can be computationally predicted. The CCS is a measure of the ion's size and shape in the gas phase and can serve as an additional identifier.

While the methodologies for these predictions are well-established, specific computationally predicted values for the NMR spectra or CCS of this compound are not found in public databases.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By employing methods like Density Functional Theory (DFT), it is possible to model the electronic environment of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for characterizing molecular stability and reactivity. frontiersin.orgscirp.org A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ether groups. The LUMO is likely distributed across the π-conjugated system of the benzopyran core. Computational studies on related structures like benzopyran and quinoline (B57606) provide insight into the expected energy values. scirp.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich or electron-poor. researchgate.netdeeporigin.com The different values of electrostatic potential are represented by colors; typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). deeporigin.comwolfram.com Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP surface would show distinct regions of charge localization. The most negative potential (red) is anticipated to be concentrated around the oxygen atoms of the ether linkage and the hydroxyl group, attributable to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), making it a likely hydrogen bond donor site. The aromatic ring would display a moderately negative potential due to its π-electron cloud, while the attached methyl groups and aliphatic protons would show regions of weakly positive potential.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules, which is crucial for understanding their biological function. mdpi.comnih.gov By simulating the molecule's behavior, it is possible to map its conformational landscape and identify the most stable, low-energy structures.

The structure of this compound contains a non-aromatic, six-membered dihydropyran ring, which is the primary source of its conformational flexibility. This ring can adopt various puckered conformations, such as chair, half-chair, and boat forms. MD simulations can track the transitions between these states. Furthermore, the hydroxyl group at the C4 position can exist in either an axial or equatorial orientation relative to the ring. The simulations would reveal the energetic favorability of these orientations and the rotational freedom of the hydroxyl group, providing a comprehensive understanding of the molecule's three-dimensional structure and dynamics in a solution or biological environment.

In Silico Molecular Docking Studies of Ligand-Receptor Interactions (Pre-clinical, Mechanism-focused)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand and predict the interaction between a ligand and its target receptor at the atomic level.

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a key role in regulating glucose and lipid metabolism. nih.govgsconlinepress.com PPARγ, in particular, is a well-established target for anti-diabetic drugs. mdpi.com The ligand-binding domain of PPARγ features a large, Y-shaped pocket that accommodates a variety of agonists. mdpi.com

An in silico docking study of this compound with PPARγ would likely show the molecule fitting within this binding pocket. The hydroxyl group is a key feature, positioned to act as a hydrogen bond donor and/or acceptor with polar residues such as Ser289, His323, and Tyr473, which are known to be critical for agonist binding. mdpi.com The dimethyl-substituted aromatic ring would likely engage in hydrophobic interactions with nonpolar residues within the pocket, further stabilizing the complex.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| 4-Hydroxyl Group | Hydrogen Bond | Ser289, His323, Tyr473 |

| Benzene (B151609) Ring | Hydrophobic/π-π Stacking | Phe282, Cys285, Ile326 |

| Methyl Groups | Hydrophobic | Ile281, Leu330, Met364 |

The γ-aminobutyric acid type A (GABA(A)) receptor is a ligand-gated ion channel and the primary mediator of inhibitory neurotransmission in the central nervous system. nih.gov These receptors are pentameric structures composed of different subunits and are the targets of various drugs, including benzodiazepines, which act as positive allosteric modulators (PAMs). mdpi.com The classic binding site for benzodiazepines is located at the interface between the α and γ subunits. nih.govnih.gov

A molecular docking simulation could be used to investigate the potential of this compound to act as a modulator of the GABA(A) receptor. The simulation would place the molecule into an allosteric binding site. In this hypothetical binding mode, the hydroxyl group could form crucial hydrogen bonds with residues in the pocket, while the benzopyran core could establish hydrophobic and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, which are common in such binding sites. researchgate.net These interactions could stabilize the receptor in an open conformation, potentiating the inhibitory effect of GABA.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| 4-Hydroxyl Group | Hydrogen Bond | His, Thr, Ser |

| Benzene Ring | π-π Stacking / Hydrophobic | Tyr, Phe |

| Ether Oxygen | Hydrogen Bond Acceptor | Thr, Ser |

Structure-Based Drug Design Principles Applied to Dihydrobenzopyran Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. youtube.compsu.edu This methodology can be effectively applied to the dihydrobenzopyran scaffold to develop novel and improved modulators of KATP channels and serotonin (B10506) receptors.

The general workflow of SBDD involves:

Target Identification and Validation: Identifying a biologically relevant target and confirming its role in a disease process.

Structure Determination: Determining the 3D structure of the target protein, typically through X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. Homology modeling can be used if the structure of a closely related protein is available.

Binding Site Analysis: Identifying and characterizing the ligand-binding site on the target protein.

Virtual Screening or Fragment-Based Design: Using computational methods to identify potential hit compounds from large chemical libraries or to design novel ligands based on fragments that bind to the target.

Lead Optimization: Iteratively modifying the chemical structure of hit compounds to improve their potency, selectivity, and pharmacokinetic properties, guided by the structural information of the target-ligand complex.

In the context of the dihydrobenzopyran scaffold, SBDD can be applied as follows:

For KATP Channels: With the availability of high-resolution structures of KATP channel subunits, SBDD can be used to design dihydrobenzopyran derivatives with enhanced affinity and selectivity. By analyzing the binding pocket, medicinal chemists can introduce modifications to the scaffold that optimize interactions with key amino acid residues. For example, substituents could be designed to form additional hydrogen bonds or to better fill a hydrophobic sub-pocket, thereby increasing binding affinity.

For Serotonin Receptors: The crystal structures of several serotonin receptor subtypes are now available. These structures can be used to guide the design of selective dihydrobenzopyran-based ligands. For instance, by comparing the binding sites of different 5-HT receptor subtypes, it is possible to identify subtle differences that can be exploited to achieve selectivity. SBDD can help in designing modifications to the dihydrobenzopyran scaffold that favor interaction with the desired receptor subtype while avoiding off-target effects. This could involve, for example, scaffold hopping, where the dihydrobenzopyran core is replaced with a bioisosteric group that maintains key interactions but has improved properties. nih.gov

The iterative cycle of design, synthesis, and biological evaluation, informed by structural insights, can accelerate the discovery of novel therapeutic agents based on the versatile dihydrobenzopyran scaffold.

Pre Clinical Biological and Pharmacological Studies Mechanism Focused

Investigation of Antioxidant Mechanisms and Pathways

No studies investigating the specific antioxidant mechanisms or pathways of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol have been identified. While the broader class of benzopyrans and related phenolic compounds are often studied for their antioxidant properties, research focusing on this particular dimethyl derivative is not available in the public domain.

Elucidation of Anti-inflammatory Mechanisms

There is no available research elucidating the anti-inflammatory mechanisms of this compound. Studies on its potential interaction with inflammatory pathways, cytokine production, or key inflammatory enzymes have not been published.

Antimicrobial Activity Mechanisms against Specific Pathogens

No data exists in the scientific literature regarding the antimicrobial activity or the mechanisms of action of this compound against any specific pathogens.

Antitumor and Cytotoxic Mechanisms (Excluding direct clinical data)

Information on the antitumor and cytotoxic mechanisms of this compound is not available.

Modulation of Specific Cellular Pathways and Molecular Targets

Consistent with the lack of antitumor studies, there is no information regarding the modulation of specific cellular pathways or molecular targets by this compound in the context of cancer or cytotoxicity.

Enzyme Inhibition Studies

No studies dedicated to the enzyme inhibition properties of this compound have been found.

Alpha-Glucosidase Inhibition

There is no specific evidence or published research indicating that this compound has been evaluated for its alpha-glucosidase inhibitory activity.

Acetylcholinesterase Inhibition

An extensive review of scientific literature and databases reveals no available preclinical data on the acetylcholinesterase inhibitory activity of this compound. Mechanistic studies to determine its potential to inhibit the acetylcholinesterase enzyme have not been reported in the public domain.

Receptor Modulation Studies

There is currently a lack of published research on the receptor modulation properties of this compound.

GABA(A) Receptor Agonism/Antagonism Mechanisms

No preclinical studies have been identified that investigate the agonistic or antagonistic mechanisms of this compound at the GABA(A) receptor. Consequently, its potential to modulate this receptor and the underlying molecular interactions remain uncharacterized.

KATP Channel Opening Mechanisms

Information regarding the effects of this compound on ATP-sensitive potassium (KATP) channels is not available in the current body of scientific literature. There are no mechanistic studies detailing its potential as a KATP channel opener.

Investigation of Neurological Activity through Mechanistic Studies

No mechanistic studies investigating the broader neurological activity of this compound have been found. Therefore, its effects on the central nervous system and the specific molecular pathways it may interact with are presently unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on the Benzopyran Core on Biological Activity

The nature and position of substituents on the benzopyran core are significant determinants of biological activity. ijbpas.comresearchgate.net The benzopyran ring system itself is a common scaffold in many biologically active natural and synthetic products, known to interact with a wide range of cellular targets. ijbpas.com For the specific compound (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, the two methyl groups at positions 5 and 8 on the aromatic ring play a crucial role.

Research on various benzopyran derivatives indicates that substitutions on the benzene (B151609) ring can modulate activity, potency, and selectivity. For instance, in studies on benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, the introduction of different substituents on the phenyl ring led to varied inhibitory concentrations (IC₅₀). nih.gov This suggests that the binding pocket for these compounds is size-constrained. The placement of these groups is also critical; moving a substituent from one position to another can result in a significant decrease in activity, highlighting the importance of the precise substitution pattern for optimal interaction with the biological target. nih.gov

The methyl groups at C5 and C8 in this compound are likely to influence its biological profile through several mechanisms:

Steric Effects: The size of the methyl groups can influence how the molecule fits into a receptor's binding site.

Electronic Effects: As electron-donating groups, methyl substituents can alter the electron density of the aromatic ring, which may affect binding affinity and reactivity.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The table below, derived from studies on related benzopyran structures, illustrates how different substituents can impact biological activity, measured by IC₅₀ values.

| Compound Analogue | Substituent Modification | IC₅₀ (µM) | Change in Activity |

|---|---|---|---|

| Parent Compound | - | 0.6 | Reference |

| Analogue 1 | Removal of 4'-methoxy group | 1.0 | 1.7-fold decrease |

| Analogue 2 | Substitution with 4'-trifluoromethoxy | >5.0 | Loss of activity |

| Analogue 3 | Phenyl ring substituents (various) | 3.1 - 3.3 | ~5-fold decrease |

Data generalized from studies on benzopyran-based inhibitors to illustrate SAR principles. nih.gov

Stereochemical Influence on Pharmacological Profiles and Target Selectivity

Stereochemistry is a fundamental aspect of drug design and action, as biological systems are inherently chiral. nih.govresearchgate.net For this compound, the chiral center is at the C4 position, designated as (R). This specific spatial arrangement is critical because enantiomers (mirror-image isomers) of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov

The differential activity of enantiomers arises from their distinct interactions with chiral biological targets like receptors and enzymes. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.net

In studies of related 3,4-dihydro-2H-1-benzopyran derivatives, stereochemistry has been shown to be a key factor for activity and selectivity.

For a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives acting as 5-HT1A receptor ligands, the dextrorotatory enantiomers consistently demonstrated higher affinity and selectivity. nih.gov

In another study on 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids as leukotriene antagonists, the S-enantiomer was found to be 15-fold more potent than the R-enantiomer when administered via aerosol. nih.gov

These findings underscore the principle that the (4R) configuration of the hydroxyl group in this compound is not arbitrary. It dictates a specific three-dimensional shape that is likely optimized for interaction with its biological target, influencing both its binding affinity and functional activity. The pharmacological profile of the (4S)-enantiomer would be expected to be different.

Role of the Hydroxyl Group at Position 4 in Biological Interactions

The hydroxyl (-OH) group at the C4 position is a pivotal functional group that profoundly influences the compound's biological interactions. nih.gov This group can act as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). researchgate.net This dual capability allows it to form strong, directional interactions with amino acid residues in a protein's binding site, which is often crucial for molecular recognition and binding affinity. nih.gov

The significance of hydroxyl groups in biological activity is well-documented.

Binding Affinity: The formation of hydrogen bond networks can increase binding affinity by several orders of magnitude. nih.gov The precise positioning of the -OH group is paramount; a perfect spatial fit within the binding site is necessary to maximize this affinity gain.

Pharmacokinetic Properties: The polarity of the hydroxyl group can impact a molecule's solubility and ability to cross biological membranes. While it can enhance water solubility, it also carries a high desolvation penalty, which can sometimes reduce binding affinity if the energetic cost of removing water molecules from the -OH group and the binding site is not compensated by favorable interactions. nih.gov

Antioxidant Activity: In some contexts, hydroxyl groups, particularly on a pyran or benzopyran ring, can contribute to antioxidant properties by donating a hydrogen atom to scavenge free radicals. researchgate.net

For this compound, the axial or equatorial orientation of the C4-hydroxyl group, dictated by the ring's conformation, will determine its hydrogen-bonding vector and, consequently, its ability to engage with a specific biological target.

Rational Design and Synthesis of Analogues for SAR Derivation

Modification of Ring Substituents: Synthesizing analogues with different substituents at positions 5 and 8 (e.g., replacing methyl with hydrogen, halogens, or larger alkyl groups) would clarify the steric and electronic requirements for activity. nih.gov

Alteration of the Hydroxyl Group: Analogues could be synthesized where the 4-hydroxyl group is esterified, etherified, or replaced with other functional groups (e.g., amino or thiol groups) to confirm the importance of its hydrogen-bonding capability.

Stereochemical Inversion: The synthesis of the (4S)-enantiomer is essential to compare its activity with the (4R)-enantiomer, thereby establishing the stereochemical preference of the biological target. nih.gov

Scaffold Modification: Creating hybrid molecules by fusing the benzopyran core with other pharmacologically active scaffolds is another approach to develop new chemical entities with potentially improved or novel activities. mdpi.com

Synthetic pathways to create such 3,4-dihydro-2H-1-benzopyran analogues often involve multi-step reactions, starting from appropriately substituted phenols or o-hydroxybenzaldehydes. mdpi.comrsc.org By designing and synthesizing a library of related compounds and evaluating their biological activity, a comprehensive SAR profile can be constructed, guiding the optimization of this chemical scaffold into more potent and selective agents.

Applications As Research Probes and Synthetic Intermediates

Utilization in Chemical Biology for Molecular Target Identification

Benzopyran scaffolds are recognized for their diverse biological activities, making them valuable probes in chemical biology for identifying and validating molecular targets. nih.govnih.govresearchgate.net Derivatives of the benzopyran nucleus have been instrumental in elucidating the roles of various enzymes and receptors in disease pathways.

For instance, certain benzopyrone derivatives have been designed and synthesized to target bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.gov By assessing the inhibitory activity of these compounds, researchers can identify potent antibacterial agents and understand the structural requirements for effective inhibition of the DNA gyrase B subunit's ATP binding site. nih.gov In one study, angular furobenzopyrone derivatives demonstrated significant antibacterial activity, with one compound exhibiting a potent IC50 value of 0.76 μM against DNA gyrase. nih.gov

Furthermore, the benzopyran structure is a common feature in compounds with anti-inflammatory properties. researchgate.net A zebrafish phenotypic screen identified a series of benzopyrones that accelerate the resolution of inflammation. researchgate.net Subsequent investigation into the mechanism of action revealed that these compounds can reduce neutrophil migration by inhibiting PI3K and can also induce neutrophil apoptosis, thereby helping to resolve the inflammatory response. researchgate.net

In the context of cancer research, novel benzopyran derivatives have been characterized for their anticancer effects. nih.gov One such derivative, SIMR1281, was found to target cancer cell metabolism and survival pathways by strongly inhibiting glutathione (B108866) reductase (GSHR) and moderately inhibiting thioredoxin reductase (TrxR). nih.gov Such compounds serve as valuable chemical probes to explore the roles of these antioxidant systems in cancer progression and to identify potential therapeutic targets.

Table 1: Examples of Benzopyran Derivatives Used in Molecular Target Identification

| Compound Class | Molecular Target | Biological Activity |

| Furobenzopyrones | DNA Gyrase B | Antibacterial nih.gov |

| Benzopyrones | PI3K | Anti-inflammatory researchgate.net |

| SIMR1281 (Benzopyran derivative) | Glutathione Reductase (GSHR), Thioredoxin Reductase (TrxR) | Anticancer nih.gov |

Role as Key Intermediates in the Synthesis of More Complex Molecules

The 3,4-dihydro-2H-1-benzopyran-4-ol framework is a versatile synthetic intermediate used in the construction of a wide array of more complex and often biologically active molecules. nih.govbioengineer.org The hydroxyl group at the 4-position provides a reactive handle for further chemical modifications, allowing for the elaboration of the core structure.

Multicomponent reactions (MCRs) often employ simple heterocyclic building blocks to rapidly generate molecular diversity. nih.gov While not a direct example using (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, the general principle of using heterocyclic cores to build more complex structures is well-established in medicinal chemistry. nih.gov The synthesis of complex bioactive molecules often relies on the strategic functionalization of robust scaffolds like the benzopyran ring. bioengineer.orgnih.gov

The dihydropyran moiety, a key feature of the compound , is a structural fragment present in numerous natural products and biologically active substances. nih.govbeilstein-journals.org For example, the antiviral drugs Zanamivir and Laninamivir, used for the treatment of influenza, contain a 3,4-dihydro-2H-pyran fragment. nih.govbeilstein-journals.org The synthesis of these complex molecules often involves intermediates that share the dihydropyran core. Dihydropyrans are also valuable precursors in the synthesis of C-glycosides and cyclic components of macrocyclic antibiotics. nih.govbeilstein-journals.org

The development of synthetic methodologies to create libraries of compounds for drug discovery often relies on versatile intermediates. mdpi.com 3,4-dihydro-2(1H)-pyridones, for example, serve as scaffolds for the design of more complex entities with a range of biological activities. mdpi.com Similarly, the benzopyran-4-ol structure can be considered a key building block for generating diverse molecular architectures with potential therapeutic applications.

Development of Radiolabeled Probes for Receptor Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing receptor-ligand interactions. merckmillipore.comnih.govsci-hub.se These assays utilize a radiolabeled compound (a radioligand) to measure its binding to a specific receptor. nih.gov The development of potent and selective radiolabeled probes is crucial for the success of these studies.

While there is no specific information on radiolabeled probes derived from this compound, the general principles of probe development can be applied to this class of compounds. A suitable radiolabeled probe should exhibit high affinity and specificity for its target receptor to ensure that the measured binding is meaningful. nih.gov

The process of a radioligand binding assay involves incubating a receptor preparation with a radiolabeled ligand and subsequently separating the bound ligand from the free (unbound) ligand. merckmillipore.comsci-hub.se The amount of radioactivity in the bound fraction is then quantified to determine the extent of binding. sci-hub.se Competitive binding assays, where a radiolabeled ligand competes with an unlabeled compound for receptor binding, are commonly used to determine the affinity of the unlabeled compound. nih.gov

The selection of the radioisotope is a critical aspect of developing a radiolabeled probe. Common isotopes used in receptor binding assays include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The choice of isotope depends on factors such as the desired specific activity and the type of detection method to be used.

Table 2: Key Components and Considerations in Receptor Binding Assays

| Component/Consideration | Description |

| Radioligand | A compound labeled with a radioisotope that binds to the target receptor. nih.gov |

| Receptor Preparation | Can be in the form of cell membranes, tissue homogenates, or purified receptors. sci-hub.se |

| Assay Formats | Include saturation binding, competition binding, and kinetic assays. nih.gov |

| Separation of Bound/Free Ligand | Commonly achieved through filtration or scintillation proximity assay (SPA). nih.gov |

| Data Analysis | Used to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov |

Natural Occurrence and Biosynthetic Considerations

Occurrence of Benzopyran Derivatives in Natural Products and Extracts

Benzopyran derivatives represent a significant and diverse class of naturally occurring heterocyclic compounds. The benzopyran ring system, which consists of a benzene (B151609) ring fused to a pyran ring, is a common structural motif found in a wide array of natural products. These compounds are particularly abundant in higher plants, where they contribute to the pigmentation, defense mechanisms, and physiological activity of the plant. derpharmachemica.compsu.edu

Well-known examples of naturally occurring benzopyran derivatives include flavonoids, isoflavonoids, coumarins, and tocopherols (B72186) (Vitamin E). These compounds are widely distributed in fruits, vegetables, nuts, seeds, and medicinal herbs. psu.edu For instance, coumarins are found in many plants and are known for their characteristic sweet odor. derpharmachemica.com Flavonoids are a large group of polyphenolic compounds that are ubiquitous in the plant kingdom and are responsible for the vibrant colors of many flowers and fruits.

Beyond the plant kingdom, benzopyran derivatives have also been isolated from microbial sources, such as fungi and bacteria. mdpi.com For example, a benzopyran derivative, N-[[3,4-dihydro-3S-hydroxy-2S-methyl-2-(4′R-methyl-3′S-pentenyl)-2H-1-benzopyran-6-yl]carbonyl]-threonine, was isolated from Streptomyces xiamenensis, a bacterium found in mangrove sediments. mdpi.com This highlights the broad distribution of this class of compounds across different biological domains.

The structural diversity within the benzopyran family is vast, arising from different levels of oxidation of the pyran ring and a wide variety of substitution patterns on the benzopyran nucleus. This structural complexity gives rise to a broad spectrum of biological activities. While the specific compound (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not extensively documented as a naturally occurring product in the reviewed literature, its core dihydro-2H-1-benzopyran structure is a common feature in many natural products.

Table 1: Examples of Naturally Occurring Benzopyran Derivatives

| Class | Sub-class | Example | Natural Source(s) |

|---|---|---|---|

| Flavonoids | Flavanols | Catechin | Tea (Camellia sinensis), Grapes (Vitis vinifera) |

| Flavones | Apigenin | Chamomile (Matricaria chamomilla), Parsley (Petroselinum crispum) | |

| Flavonols | Quercetin | Onions (Allium cepa), Apples (Malus domestica) | |

| Isoflavonoids | Isoflavones | Genistein | Soybeans (Glycine max) |

| Coumarins | Simple Coumarins | Umbelliferone | Plants of the Apiaceae family |

| Furanocoumarins | Psoralen | Figs (Ficus carica), Celery (Apium graveolens) | |

| Tocopherols | Vitamin E | α-Tocopherol | Vegetable oils, nuts, seeds |

| Cannabinoids | Tetrahydrocannabinol | Cannabis sativa | |

| Other | N-[[3,4-dihydro-3S-hydroxy-2S-methyl-2-(4′R-methyl-3′S-pentenyl)-2H-1-benzopyran-6-yl]carbonyl]-threonine | Streptomyces xiamenensis mdpi.com |

Putative Biosynthetic Pathways Leading to Dihydrobenzopyran Structures

The biosynthesis of dihydrobenzopyran structures in nature typically involves several key enzymatic steps, starting from common metabolic precursors. While the specific pathway for This compound is not detailed in the available literature, general biosynthetic routes for related compounds can provide insights into its likely formation.

The carbon skeleton of many benzopyran derivatives originates from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and its derivatives. These C6-C3 units can then be extended by the addition of three C2 units from malonyl-CoA, a key intermediate in fatty acid biosynthesis. This condensation reaction, catalyzed by chalcone (B49325) synthase and related enzymes, leads to the formation of chalcones, which are precursors to a wide variety of flavonoids and other benzopyran-containing compounds.

The formation of the dihydropyran ring is often a result of cyclization reactions. For many flavonoids, an intramolecular cyclization of a chalcone leads to a flavanone, which possesses the characteristic dihydro-γ-pyrone ring. Subsequent enzymatic modifications, such as reductions, hydroxylations, and methylations, can then lead to a diverse array of dihydrobenzopyran structures.

In the case of coumarins, the biosynthesis typically proceeds through the hydroxylation of cinnamic acid to form p-coumaric acid, followed by further enzymatic transformations including glycosylation, photoisomerization, and lactonization to form the coumarin (B35378) nucleus.

For simpler dihydrobenzopyran structures that are not part of the flavonoid or coumarin classes, alternative biosynthetic routes may exist. These could involve the cyclization of polyketide chains or the modification of other aromatic precursors. The specific enzymes involved would determine the stereochemistry of the final product, such as the (4R) configuration in This compound .

Isolation and Characterization from Diverse Natural Sources

The isolation and characterization of benzopyran derivatives from natural sources is a well-established area of natural product chemistry. The process typically begins with the collection of a biological sample, such as plant material or a microbial culture, followed by extraction with suitable solvents to obtain a crude extract.

This crude extract, which is a complex mixture of compounds, is then subjected to various chromatographic techniques to separate the individual components. These techniques can include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The choice of chromatographic method and the specific conditions used depend on the polarity and other physicochemical properties of the target compounds.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and can be useful for identifying chromophores.

For chiral molecules like This compound , additional techniques are required to determine the absolute stereochemistry. These can include chiral chromatography, optical rotation measurements, and X-ray crystallography.

While there are no specific reports detailing the isolation of This compound from a natural source in the reviewed literature, numerous other benzopyran derivatives have been successfully isolated and characterized from a wide range of organisms.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of chiral compounds such as (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol often presents challenges in achieving high enantiomeric purity and yield. Future research should focus on the development of novel and more efficient synthetic strategies. One promising approach is the use of asymmetric catalysis, which can provide access to specific stereoisomers. For instance, the Prins cyclization, a key reaction in the formation of tetrahydropyran rings, can be rendered asymmetric through the use of chiral organocatalysts. google.com This would be a significant improvement over methods that require multiple steps or the use of less environmentally friendly reagents.

Another area for development is the application of microwave-assisted synthesis. This technique has been shown to accelerate reaction times and improve yields for related heterocyclic compounds. The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, would also enhance the efficiency and cost-effectiveness of producing this compound and its derivatives. researchgate.netresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, reduced waste | Development of novel chiral organocatalysts for Prins cyclization |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Optimization of reaction conditions for dihydrobenzopyran core |

| One-Pot Reactions | Increased efficiency, cost-effective | Design of multi-component reactions for direct synthesis |

Deeper Mechanistic Insights into Biological Activities at the Molecular Level

While various benzopyran derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the precise molecular mechanisms underlying these effects are often not fully understood. researchgate.netnih.gov Future research should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Techniques such as molecular docking and simulation studies can provide initial insights into potential protein-ligand interactions. These computational predictions should then be validated through experimental methods like in vitro binding assays and enzymatic activity assays. For example, if the compound is predicted to inhibit a specific kinase, its inhibitory activity and binding affinity should be determined experimentally. Understanding these molecular interactions is crucial for optimizing the compound's structure to enhance its potency and selectivity.

Application of Chemoinformatics and Machine Learning in Dihydrobenzopyran Research

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery. nih.govnih.gov These computational approaches can be applied to the study of dihydrobenzopyrans to accelerate the identification of new drug candidates and to predict their biological activities. Machine learning models can be trained on existing datasets of benzopyran derivatives to establish quantitative structure-activity relationships (QSAR). nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

Furthermore, machine learning algorithms can be used to predict the potential drug targets for a given compound based on its chemical structure. chemrxiv.org This can help in identifying new therapeutic applications for this compound and its analogs. The use of evolutionary algorithms in chemoinformatics can also aid in the design of new molecules with optimized binding affinities for specific protein targets. youtube.com

| Computational Tool | Application in Dihydrobenzopyran Research | Expected Outcome |

| Machine Learning | QSAR modeling, target prediction | Prioritization of synthetic targets, identification of new therapeutic areas |

| Molecular Docking | Prediction of protein-ligand interactions | Understanding of binding modes, rational drug design |

| Evolutionary Algorithms | In silico molecular design | Generation of novel dihydrobenzopyran structures with enhanced activity |

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for benzopyran-containing compounds suggest that they may interact with a variety of biological targets. nih.govnih.gov Future research should focus on identifying novel targets for this compound beyond those already established for this class of compounds. This could involve screening the compound against a broad panel of enzymes and receptors.

Given that some benzopyran derivatives have shown activity as leukotriene antagonists and cholinesterase inhibitors, exploring these and other related pathways could be fruitful. nih.govnih.gov For example, investigating the potential of this compound to modulate pathways involved in neurodegenerative diseases or metabolic disorders could open up new therapeutic possibilities.

Studies on Metabolites and Biotransformation Pathways (Excluding human metabolism)

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Future research should investigate the metabolites and biotransformation pathways of this compound in non-human systems. In vitro studies using liver microsomes from preclinical species, such as rats, can provide valuable information on the metabolic stability of the compound and the structures of its major metabolites. nih.gov

For instance, a study on a similar compound, 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), in rat liver microsomes identified several metabolites, including quinones, hydroquinones, and hydroxylated derivatives. nih.gov Similar metabolic pathways, such as oxidation and conjugation, could be anticipated for this compound. Identifying these metabolites is important as they may have their own biological activities or potential toxicities. Studies on the biotransformation in red blood cells of other species have also revealed extensive metabolism of related compounds. researchgate.net

Q & A

Q. Basic

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers .

- X-ray crystallography : Resolves absolute configuration (e.g., (4R) vs. (4S)) using single-crystal diffraction data .

- Optical rotation : Compare experimental [α]D values with literature data (e.g., +52° for (4R) in ethanol) .

How can researchers address contradictory data in antioxidant activity assays for this compound?

Advanced

Discrepancies in DPPH radical scavenging or SOD inhibition assays may arise from:

- Matrix effects : Degradation of organic compounds during prolonged testing (e.g., 9-hour assays) alters activity .

- Standardization : Use stable reference antioxidants (e.g., ascorbic acid) and control for temperature (4°C storage recommended) .

- Dose-response validation : Repeat assays at 3–5 concentrations to confirm IC₅₀ trends .

What methodologies are effective for studying structure-activity relationships (SAR) of substituents at the 5- and 8-positions?

Q. Advanced

- Fluorine scanning : Replace methyl groups with F at C5/C8 to assess electronic effects on bioactivity (e.g., COX-2 inhibition) .

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like NF-κB or Keap1-Nrf2 .

- In vitro mutagenesis : Test methyl vs. ethyl substituents to evaluate steric impacts on receptor binding .

How can the stability of this compound be maintained during long-term experiments?

Q. Advanced

- Degradation pathways : Hydroxyl group oxidation at C4 and methyl group demethylation are primary instability sources .

- Mitigation strategies :

What computational tools are suitable for predicting collision cross-section (CCS) values of this compound in mass spectrometry?

Q. Advanced

- MOBCAL : Calculate theoretical CCS values using ion mobility data (e.g., 135 Ų for [M+H]+ in N₂ gas) .

- DeepCCS : Machine learning models trained on benzopyran derivatives improve accuracy (±2% error) .

How do researchers validate the anti-inflammatory mechanisms of this compound beyond basic COX inhibition assays?

Q. Advanced

- Transcriptomics : RNA-seq of LPS-stimulated macrophages to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Western blotting : Quantify phosphorylation levels of MAPK/ERK pathways .

- In vivo models : Use zebrafish tail-fin regeneration assays to assess resolution of inflammation .

What are the challenges in scaling up enantioselective synthesis, and how can they be resolved?

Q. Advanced

- Chiral catalyst recovery : Immobilize catalysts on silica nanoparticles to reduce costs .

- Byproduct formation : Optimize flow chemistry systems for continuous removal of diastereomers .

How can LC-MS/MS methods be optimized to detect trace metabolites of this compound in pharmacokinetic studies?

Q. Advanced

- Column selection : C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients .

- Ionization : ESI+ at 3.5 kV for [M+H]+ (m/z 193.1) and major metabolites (e.g., glucuronidated forms at m/z 369.2) .

What strategies mitigate discrepancies between in silico ADMET predictions and experimental data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.